4-Ethyl-3-nitrobenzenesulfonamide
Overview
Description
4-Ethyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an ethyl group at the fourth position and a nitro group at the third position. This compound is known for its applications in various fields, including pharmaceuticals and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-ethylbenzenesulfonamide. The process begins with the sulfonation of ethylbenzene to form 4-ethylbenzenesulfonamide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Reduction: 4-Ethyl-3-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes like carbonic anhydrase by binding to the active site, thereby interfering with the enzyme’s function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
Comparison with Similar Compounds
- 4-Nitrobenzenesulfonamide
- N-Butyl-4-nitrobenzenesulfonamide
- N-Hexyl-4-nitrobenzenesulfonamide
- 4-Methoxy-2-nitrobenzenesulfonamide
Uniqueness: 4-Ethyl-3-nitrobenzenesulfonamide is unique due to the presence of both an ethyl group and a nitro group on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it suitable for specialized applications in pharmaceuticals and material science. The ethyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Properties
IUPAC Name |
4-ethyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-2-6-3-4-7(15(9,13)14)5-8(6)10(11)12/h3-5H,2H2,1H3,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDFYPDSWMARNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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